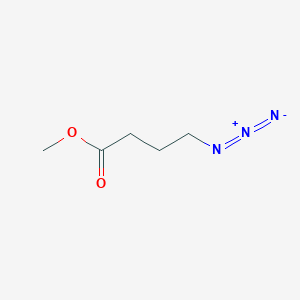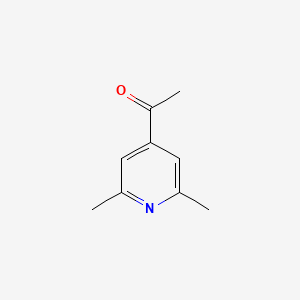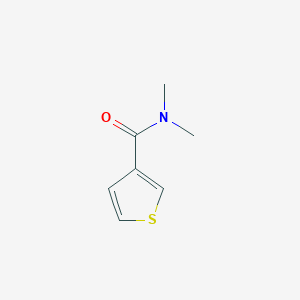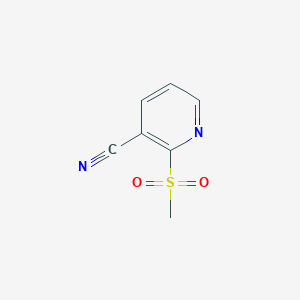
2-(Méthylsulfonyl)nicotinonitrile
Vue d'ensemble
Description
2-(Methylsulfonyl)nicotinonitrile is an organic compound with the molecular formula C8H6N2O2S It is a derivative of nicotinonitrile, characterized by the presence of a methylsulfonyl group attached to the pyridine ring
Applications De Recherche Scientifique
2-(Methylsulfonyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific photophysical properties.
Mécanisme D'action
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
Nitrile-containing pharmaceuticals are known to affect a broad range of clinical conditions .
Pharmacokinetics
The incorporation of a nitrile group into lead compounds is known to improve the pharmacokinetic profile of parent drugs .
Result of Action
Nitrile-containing pharmaceuticals are known to have a broad range of clinical applications .
Analyse Biochimique
Biochemical Properties
As a nitrile, it may participate in reactions involving nucleophilic attack by cyanide ion on an alkyl halide, or the dehydration of a primary amide
Cellular Effects
It is known that nitriles can have various effects on cells, depending on their specific structure and the cellular context . For example, some nitriles have been found to have anti-inflammatory effects .
Molecular Mechanism
As a nitrile, it may undergo reactions such as reduction to a primary amine or hydrolysis to a carboxylic acid . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-(Methylsulfonyl)nicotinonitrile in laboratory settings .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 2-(Methylsulfonyl)nicotinonitrile in animal models .
Transport and Distribution
There is currently no available information on the transport and distribution of 2-(Methylsulfonyl)nicotinonitrile within cells and tissues .
Subcellular Localization
The localization of molecules within cells can be influenced by factors such as sorting signals and post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Methylsulfonyl)nicotinonitrile can be synthesized through a multi-step process. One common method involves the Dimroth rearrangement of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate . This reaction typically yields nicotinonitrile derivatives in fair to good yields. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 2-(Methylsulfonyl)nicotinonitrile are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives.
Comparaison Avec Des Composés Similaires
2-(Methylsulfonyl)nicotinonitrile can be compared with other nicotinonitrile derivatives and sulfonyl-containing compounds:
Nicotinonitrile Derivatives: These compounds share the nitrile group but differ in their substituents, which can significantly alter their chemical and biological properties.
Sulfonyl-Containing Compounds: Compounds like sulfonamides also contain the sulfonyl group and are known for their antimicrobial properties.
Similar Compounds
Propriétés
IUPAC Name |
2-methylsulfonylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZWLHQGFXCTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499365 | |
| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66154-66-3 | |
| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)


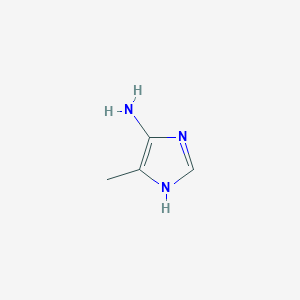
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)



